molecular formula C10H14O3S B150982 (2,4,6-Trimethoxyphenyl)methanethiol CAS No. 212555-23-2

(2,4,6-Trimethoxyphenyl)methanethiol

Cat. No. B150982
M. Wt: 214.28 g/mol
InChI Key: WBBBQLNBASXWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,4,6-Trimethoxyphenyl)methanethiol” is a chemical compound with the molecular formula C10H14O3S . It has an average mass of 214.281 Da and a monoisotopic mass of 214.066360 Da . This compound is used as a reactant in the synthesis of thiolactone polymers that mimic natural nucleosides .


Molecular Structure Analysis

The molecular structure of “(2,4,6-Trimethoxyphenyl)methanethiol” is represented by the formula C10H14O3S . The compound’s structure includes a benzene ring substituted with three methoxy groups and a methanethiol group .


Physical And Chemical Properties Analysis

“(2,4,6-Trimethoxyphenyl)methanethiol” has an average mass of 214.281 Da and a monoisotopic mass of 214.066360 Da . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Unique Sodium Dithionite Initiated Coupling

  • Synthesis and Structure Analysis : Sodium dithionite initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene results in the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This process is characterized by a 32% yield and the structure of the product is confirmed through spectral methods and X-ray crystal analysis (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Reactivity and Stability Studies

  • Reactivity with Other Chemicals : The study of the cleavage of (2,4,6-trimethoxyphenyl)trimethylsilane by perchloric acid revealed significant reactivity, indicating potential applications in complex chemical synthesis and analysis (Eaborn, Salih, & Walton, 1972).
  • Characterization of Carbenium Salts : Research on 2,4,6-Trimethoxyphenyllithium has led to the formation of various carbenium salts with unusual stabilities and reactivities, offering insights into organometallic chemistry (Wada et al., 1997).

Organosilicon Chemistry

  • Protecting Group Application : The Si-2,4,6-trimethoxyphenyl moiety is identified as an effective protecting group in synthetic organosilicon chemistry. Its application is demonstrated in the synthesis of rac-sila-venlafaxine, showcasing its utility in complex chemical synthesis (Daiß, Penka, Burschka, & Tacke, 2004).

Other Applications

  • Methanethiol Derivative Formation : Studies on the formation of methional and methanethiol from methionine highlight the biochemical processes involving these compounds, with implications in food science and biochemistry (Wainwright, McMahon, & McDowell, 1972).

  • Catalytic Synthesis : Research on the catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide over vanadium-based catalysts provides insights into potential industrial applications for gas processing and catalysis (Mul, Wachs, & Hirschon, 2003).

Safety And Hazards

The safety information for “(2,4,6-Trimethoxyphenyl)methanethiol” indicates that it is classified with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301+H311+H331;H315;H319, indicating toxicity if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation . Precautionary statements include measures for prevention, response, storage, and disposal .

properties

IUPAC Name

(2,4,6-trimethoxyphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-11-7-4-9(12-2)8(6-14)10(5-7)13-3/h4-5,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBBQLNBASXWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CS)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trimethoxyphenyl)methanethiol

CAS RN

212555-23-2
Record name (2,4,6-trimethoxyphenyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4,6-Trimethoxyphenyl)methanethiol
Reactant of Route 2
(2,4,6-Trimethoxyphenyl)methanethiol
Reactant of Route 3
(2,4,6-Trimethoxyphenyl)methanethiol
Reactant of Route 4
(2,4,6-Trimethoxyphenyl)methanethiol
Reactant of Route 5
(2,4,6-Trimethoxyphenyl)methanethiol
Reactant of Route 6
(2,4,6-Trimethoxyphenyl)methanethiol

Citations

For This Compound
4
Citations
O Bettucci, D Franchi, A Sinicropi… - European Journal of …, 2019 - Wiley Online Library
In this work, we present for the first time the synthesis and characterization of potential DSSC organic sensitizers whose cyanoacrylic acceptor/anchoring group was modified by …
C Yu - 2013 - dam-oclc.bac-lac.gc.ca
Branched peptides are peptides featuring side chain-linked linear peptides which branch off from the main chain. Branched peptides have previously been employed in the …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
K Bowen - 2021 - tara.tcd.ie
Protein lipidation is a critical post-translational modification that occurs in all bacteria. The essential enzymes involved in this modification are exclusive to bacteria and have …
Number of citations: 0 www.tara.tcd.ie
NM Assem - 2012 - search.proquest.com
Amino aldehydes are important building blocks in organic synthesis. However, due to the innate propensity for condensation to occur upon combination of aldehydes and amines, …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.